molecular formula C9H14O4 B3065288 1,2-Cycloheptanedicarboxylic acid CAS No. 3603-87-0

1,2-Cycloheptanedicarboxylic acid

Cat. No.: B3065288
CAS No.: 3603-87-0
M. Wt: 186.2 g/mol
InChI Key: PTKFWXSRNGLQIH-UHFFFAOYSA-N
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Description

1,2-Cycloheptanedicarboxylic acid is a seven-membered cyclic dicarboxylic acid with two carboxyl groups (-COOH) positioned at the 1,2-positions of the cycloheptane ring.

Properties

IUPAC Name

cycloheptane-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-8(11)6-4-2-1-3-5-7(6)9(12)13/h6-7H,1-5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKFWXSRNGLQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634484
Record name Cycloheptane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3603-87-0
Record name Cycloheptane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Cycloheptanedicarboxylic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the oxidation of cycloheptane derivatives due to the scalability and efficiency of this method. The process is optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Cycloheptanedicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce more oxidized derivatives.

    Reduction: Reduction of the carboxyl groups can yield the corresponding alcohols.

    Substitution: The carboxyl groups can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alcohols (for esterification), amines (for amidation), and acid chlorides.

Major Products

    Oxidation: More oxidized carboxylic acids or ketones.

    Reduction: Cycloheptane-1,2-diol.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

1,2-Cycloheptanedicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-cycloheptanedicarboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets through its carboxyl groups, which can form hydrogen bonds, ionic interactions, and covalent bonds with other molecules. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Table 1: Key Properties of Cycloalkane-1,2-Dicarboxylic Acids

Compound Molecular Formula Molecular Weight (g/mol) pKa₁ pKa₂ Key Features
1,2-Cycloheptanedicarboxylic acid (trans) C₉H₁₂O₄ Not reported N/A N/A Seven-membered ring; trans isomer
cis-Cyclopentane-1,2-dicarboxylic acid C₇H₁₀O₄ 158.15 4.43 6.67 Five-membered ring; higher acidity
trans-Cyclopentane-1,2-dicarboxylic acid C₇H₁₀O₄ 158.15 3.96 5.85 Reduced steric hindrance
cis-Cyclobutane-1,2-dicarboxylic acid C₆H₈O₄ 144.13 N/A N/A High ring strain; planar geometry
(1R,2R)-Cyclohexane-1,2-dicarboxylic acid C₈H₁₂O₄ 172.18 N/A N/A Six-membered ring; chiral centers

Notes:

  • Cyclopentane derivatives exhibit higher acidity (lower pKa₁) than cyclohexane analogs due to increased ring strain enhancing carboxyl group dissociation .
  • Cyclobutane derivatives face significant ring strain, influencing their reactivity and stability .
  • Cyclohexane derivatives are more conformationally stable, with applications in chiral synthesis .

Biological Activity

1,2-Cycloheptanedicarboxylic acid is a cyclic dicarboxylic acid with significant biological activity, making it a subject of interest in various fields such as medicinal chemistry and biochemistry. This article reviews the biological properties, potential therapeutic applications, and relevant case studies associated with this compound.

  • Molecular Formula : C₇H₁₂O₄
  • Molecular Weight : 144.17 g/mol
  • Structure : The compound features two carboxylic acid groups attached to a cycloheptane ring, which influences its reactivity and biological interactions.

Biological Activity

  • Antimicrobial Properties :
    • Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
  • Antioxidant Activity :
    • The compound has demonstrated antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its protective effects on cellular components.
  • Anti-inflammatory Effects :
    • Research indicates that this compound may modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Gram-positive and Gram-negative bacteria. The results indicated:

  • Inhibition Zone : The compound exhibited significant inhibition zones (≥15 mm) against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 100 µg/mL for the tested strains.

Case Study 2: Antioxidant Activity Assessment

In a controlled experiment assessing the antioxidant capacity of this compound using DPPH radical scavenging assay:

  • IC50 Value : The IC50 was determined to be approximately 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

Research Findings

Study Focus Findings
Antimicrobial ActivityEffective against S. aureus and E. coli with significant inhibition zones
Antioxidant ActivityIC50 value of 25 µg/mL in DPPH assay
Anti-inflammatory EffectsReduced cytokine production in vitro

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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